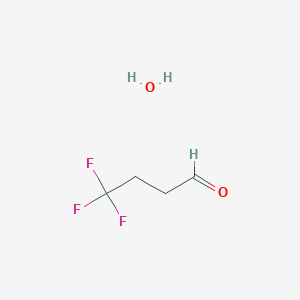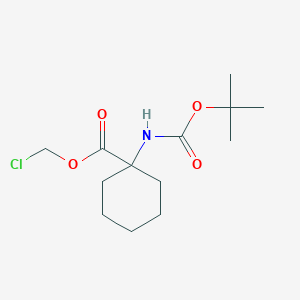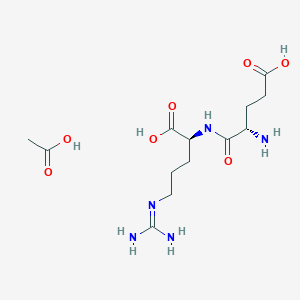
4,4,4-Trifluorobutanal hydrate
Vue d'ensemble
Description
4,4,4-Trifluorobutanal hydrate is a chemical compound with the molecular formula C4H5F3O . It is also known by its synonym, 4,4,4-Trifluorobutyraldehyde hydrate .
Synthesis Analysis
There are various methods for synthesizing 4,4,4-Trifluorobutanal hydrate. One such method is described in a patent , which discloses a new synthesis method of 4,4,4-Trifluoro-1-butanol and homologues thereof .Physical And Chemical Properties Analysis
The physical properties such as pH, TDS, TOC, salinity, conductivity, water content, density, and porosity of the hydrate bearing sediments have been determined . The physio-chemical and mineralogical properties of hydrate occupying sediments of Andaman Basin have been analyzed .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
4,4,4-Trifluorobutanal hydrate is utilized in various synthetic processes, including the highly selective hydroformylation of 3,3,3-trifluoropropene. This process employs a Rh/Xantphos catalyst system to achieve a remarkable yield of 90% under specific conditions, producing 4,4,4-trifluorobutanal with a high selectivity ratio of 99:1 over its branched aldehyde counterpart (Ohtsuka, Kobayashi, & Yamakawa, 2014). Additionally, this compound is involved in the facile preparation and conversion to aromatic and heteroaromatic compounds, showcasing its utility as a versatile building block in organic synthesis (Yamazaki, Nakajima, Iida, & Kawasaki-Takasuka, 2021).
Material Science and Electrochemistry
In material science, ethyl 4,4,4-trifluorobutyrate, a derivative of 4,4,4-trifluorobutanal, has been investigated for enhancing the performance of Ni-rich cathodes and graphite anodes in lithium-ion batteries. This compound contributes to the formation of a protective layer on electrodes, which is crucial for improving capacity retention and thermal stability, indicating its potential in advanced battery technologies (Kim et al., 2018).
Analytical and Spectroscopic Studies
4,4,4-Trifluorobutanal and its derivatives have been subjects of detailed analytical studies to understand their structural and spectroscopic properties. For instance, the rotational spectra of 4,4,4-trifluorobutyric acid and its complex with formic acid were analyzed using advanced spectroscopic techniques, providing insights into their molecular structures and interactions (Choi et al., 2017).
Enantioselective Synthesis
The compound also plays a role in the enantioselective synthesis of biologically relevant molecules. A notable example includes the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid, which are valuable in medicinal chemistry for their unique properties imparted by the trifluoromethyl group (Jiang, Qin, & Qing, 2003).
Mécanisme D'action
Safety and Hazards
The safety information for 4,4,4-Trifluorobutanal hydrate includes several hazard statements: H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Orientations Futures
While specific future directions for 4,4,4-Trifluorobutanal hydrate are not mentioned in the sources, it’s worth noting that the study of the processes of formation of natural gas hydrates is necessary to reduce the cost of producing hydrocarbons and to develop technologies for extracting methane from natural gas hydrate deposits .
Propriétés
IUPAC Name |
4,4,4-trifluorobutanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O.H2O/c5-4(6,7)2-1-3-8;/h3H,1-2H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOELFLCVNBHANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutanal hydrate | |
CAS RN |
1448773-75-8 | |
| Record name | 4,4,4-Trifluorobutanal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-Formyl-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1449992.png)


![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)


![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)



